molecular formula C16H15N5O3 B5867193 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B5867193
M. Wt: 325.32 g/mol
InChI Key: PGDPKHAHPRBLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (DTB) is a novel compound that has gained significant attention in the field of scientific research. DTB belongs to the class of tetrazole-based compounds and has shown promising results in various biological studies.

Mechanism of Action

3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune response. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other compounds. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One area of research is the development of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide as a potential treatment for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide and its potential interactions with other drugs.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, low toxicity, and range of biological effects make it an attractive candidate for further study. However, more research is needed to fully understand the mechanisms of action and potential applications of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

Synthesis Methods

3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl tetrazole to yield 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

Scientific Research Applications

3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

properties

IUPAC Name

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-7-11(8-15(9-14)24-2)16(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPKHAHPRBLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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